molecular formula C8H8FNO2 B567948 Methyl 6-(fluoromethyl)picolinate CAS No. 1209248-98-5

Methyl 6-(fluoromethyl)picolinate

Cat. No.: B567948
CAS No.: 1209248-98-5
M. Wt: 169.155
InChI Key: LZYNMRGFPSHLQW-UHFFFAOYSA-N
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Description

Methyl 6-(fluoromethyl)picolinate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol It is a derivative of picolinic acid, where a fluoromethyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(fluoromethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloromethylpicolinate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(fluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(fluoromethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-(fluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may influence signaling pathways by modulating receptor activity .

Comparison with Similar Compounds

    Methyl 6-chloromethylpicolinate: Similar in structure but with a chlorine atom instead of fluorine.

    Methyl 6-bromomethylpicolinate: Contains a bromine atom in place of fluorine.

    Methyl 6-iodomethylpicolinate: Features an iodine atom instead of fluorine.

Uniqueness: Methyl 6-(fluoromethyl)picolinate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong hydrogen bonds and interact with biological targets more effectively than its halogenated counterparts .

Properties

IUPAC Name

methyl 6-(fluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNMRGFPSHLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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